molecular formula C17H14N4O2 B5520228 3-[(6-methyl-3-pyridazinyl)oxy]-N-4-pyridinylbenzamide

3-[(6-methyl-3-pyridazinyl)oxy]-N-4-pyridinylbenzamide

Cat. No.: B5520228
M. Wt: 306.32 g/mol
InChI Key: XZQZRTYIACZZTK-UHFFFAOYSA-N
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Description

3-[(6-methyl-3-pyridazinyl)oxy]-N-4-pyridinylbenzamide is a useful research compound. Its molecular formula is C17H14N4O2 and its molecular weight is 306.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 306.11167570 g/mol and the complexity rating of the compound is 387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Applications

Compounds similar to 3-[(6-methyl-3-pyridazinyl)oxy]-N-4-pyridinylbenzamide have been explored for their potential in addressing various health conditions. For instance, derivatives of pyridazinone have been evaluated for their antioxidant and antimicrobial activities. These compounds have shown promise in in vitro screening, demonstrating moderate to good binding energies against specific target proteins, indicating potential therapeutic applications (Flefel et al., 2018). Similarly, synthesis and evaluation of new 3(2h)-one pyridazinone derivatives for anticancer activity through molecular docking studies have been conducted, revealing their potential as potent antioxidants and indicating possible applications in cancer therapy (Mehvish & Kumar, 2022).

Synthetic Chemistry

Research has focused on the synthesis of novel classes of compounds utilizing pyridazinyl moieties. A study outlined a general route for synthesizing a new class of pyridazin-3-one derivatives, showcasing their utility in creating fused azines. This demonstrates the versatility of these compounds in synthetic chemistry, enabling the production of substances with potentially significant biological activities (Ibrahim & Behbehani, 2014).

Material Science

The applications extend beyond pharmacology into material science, where the structural and vibrational properties of compounds containing the pyridazinyl group have been analyzed. For example, the crystal and molecular structures of 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine were determined through X-ray diffraction and DFT analysis, offering insights into the conformation of the hydrazo-bond and its implications for molecular design (Kucharska et al., 2013).

Properties

IUPAC Name

3-(6-methylpyridazin-3-yl)oxy-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c1-12-5-6-16(21-20-12)23-15-4-2-3-13(11-15)17(22)19-14-7-9-18-10-8-14/h2-11H,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQZRTYIACZZTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.